molecular formula C111H163N25O34S5 B15506945 Endothelin-1 Acetate

Endothelin-1 Acetate

Cat. No.: B15506945
M. Wt: 2552.0 g/mol
InChI Key: HQZSYSWHUFYOLM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Endothelin-1 Acetate is a chemically modified form of endothelin-1 (ET-1), a 21-amino acid peptide known for its potent vasoconstrictive properties. ET-1 is primarily synthesized by endothelial cells and plays critical roles in vascular homeostasis, blood pressure regulation, and pathophysiological conditions such as hypertension and cardiovascular remodeling . The acetate form enhances the peptide's solubility and stability in experimental settings, making it a standard reagent in biochemical assays, receptor-binding studies, and pharmacological investigations .

Key characteristics of ET-1 Acetate:

  • Structure: Acetylated at the N-terminus to improve stability.
  • Function: Binds preferentially to endothelin receptor subtype A (ETA), mediating vasoconstriction and cellular proliferation .
  • Applications: Used in HPLC standardization, in vitro vascular reactivity studies, and antagonist screening .

Properties

Molecular Formula

C111H163N25O34S5

Molecular Weight

2552.0 g/mol

IUPAC Name

acetic acid;3-[[2-[[2-[[31-amino-7-(4-aminobutyl)-39-benzyl-4-(2-carboxyethyl)-10-(carboxymethyl)-19,22,28-tris(hydroxymethyl)-42-[(4-hydroxyphenyl)methyl]-16-(2-methylpropyl)-13-(2-methylsulfanylethyl)-3,6,9,12,15,18,21,24,27,30,38,41,44,47-tetradecaoxo-45-propan-2-yl-33,34,49,50-tetrathia-2,5,8,11,14,17,20,23,26,29,37,40,43,46-tetradecazabicyclo[23.22.4]henpentacontane-36-carbonyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-[[1-[[1-[[1-carboxy-2-(1H-indol-3-yl)ethyl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-4-oxobutanoic acid

InChI

InChI=1S/C109H159N25O32S5.C2H4O2/c1-12-56(9)87(107(163)125-76(109(165)166)39-60-43-113-65-24-18-17-23-63(60)65)134-108(164)88(57(10)13-2)133-99(155)75(42-85(143)144)123-94(150)70(36-54(5)6)118-97(153)73(40-61-44-112-52-114-61)121-103(159)80-49-169-168-48-64(111)89(145)126-77(45-135)102(158)131-81-50-170-171-51-82(105(161)132-86(55(7)8)106(162)124-72(38-59-26-28-62(138)29-27-59)95(151)120-71(96(152)130-80)37-58-21-15-14-16-22-58)129-91(147)67(30-31-83(139)140)116-90(146)66(25-19-20-33-110)115-98(154)74(41-84(141)142)122-92(148)68(32-34-167-11)117-93(149)69(35-53(3)4)119-100(156)78(46-136)127-101(157)79(47-137)128-104(81)160;1-2(3)4/h14-18,21-24,26-29,43-44,52-57,64,66-82,86-88,113,135-138H,12-13,19-20,25,30-42,45-51,110-111H2,1-11H3,(H,112,114)(H,115,154)(H,116,146)(H,117,149)(H,118,153)(H,119,156)(H,120,151)(H,121,159)(H,122,148)(H,123,150)(H,124,162)(H,125,163)(H,126,145)(H,127,157)(H,128,160)(H,129,147)(H,130,152)(H,131,158)(H,132,161)(H,133,155)(H,134,164)(H,139,140)(H,141,142)(H,143,144)(H,165,166);1H3,(H,3,4)

InChI Key

HQZSYSWHUFYOLM-UHFFFAOYSA-N

Canonical SMILES

CCC(C)C(C(=O)NC(C(C)CC)C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)O)NC(=O)C(CC(=O)O)NC(=O)C(CC(C)C)NC(=O)C(CC3=CNC=N3)NC(=O)C4CSSCC(C(=O)NC(C(=O)NC5CSSCC(C(=O)NC(C(=O)NC(C(=O)NC(C(=O)N4)CC6=CC=CC=C6)CC7=CC=C(C=C7)O)C(C)C)NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC5=O)CO)CO)CC(C)C)CCSC)CC(=O)O)CCCCN)CCC(=O)O)CO)N.CC(=O)O

Origin of Product

United States

Comparison with Similar Compounds

Table 1: Comparison of Endothelin Isoforms and Related Peptides

Compound Structure Receptor Affinity Key Functions Research Applications References
Endothelin-1 Acetate Acetylated ET-1 ETA > ETB Vasoconstriction, cell proliferation HPLC standards, receptor studies
Endothelin-2 Differs by 3 amino acids ETA ≈ ETB Similar to ET-1, mitogenic in cancer Tumor biology models
Endothelin-3 Differs by 6 amino acids ETB > ETA Vasodilation (via ETB), neural effects Neurovascular studies
Big Endothelin-1 Precursor (38 amino acids) Inactive until cleaved Converted to active ET-1 by ECE-1 Biomarker for endothelial dysfunction

Key Findings :

  • ET-1 Acetate’s ETA selectivity contrasts with ET-3’s ETB preference, which mediates NO-dependent vasodilation .
  • ET-2 exhibits mitogenic activity in prostate cancer, whereas ET-1 Acetate primarily influences vascular tone .
2.2. Acetate-Containing Compounds with Overlapping Pathways

Table 2: Comparison with Pharmacologically Active Acetate Derivatives

Compound Mechanism of Action Effect on ET-1 Pathway Clinical/Experimental Relevance References
This compound Direct ETA agonist ↑ Vasoconstriction, ↑ vascular hypertrophy Hypertension models, receptor studies
Deoxycorticosterone Acetate (DOCA) Mineralocorticoid receptor agonist ↑ ET-1 gene expression in vessels DOCA-salt hypertension models
Angiotensin II Acetate AT1 receptor agonist Synergizes with ET-1 to ↑ BP Cardiovascular remodeling studies
Alisol B 23-Acetate Inhibits ET-1 production ↓ ET-1 synthesis in nephritic rats Antihypertensive herbal extract

Key Findings :

  • DOCA-salt treatment upregulates ET-1 in vascular endothelium, exacerbating hypertension and hypertrophy, whereas ET-1 Acetate directly activates ETA receptors .
2.3. Endothelin Receptor Antagonists

Table 3: Comparison with ET Receptor Antagonists

Compound Target Receptor Mechanism Experimental Outcomes References
BQ123 ETA antagonist Blocks ET-1-induced contraction Reverses ET-1-mediated vasospasm
SB209670 Dual ETA/ETB antagonist Inhibits ET-1 binding Reduces BP in DOCA-salt hypertensive rats
IRL1038 ETB antagonist Inhibits ET-3 binding Used to study ETB-mediated relaxation

Key Findings :

  • Unlike ET-1 Acetate, antagonists like BQ123 and SB209670 mitigate pathological effects of endogenous ET-1, demonstrating therapeutic utility .

Research Findings and Contradictions

  • DOCA-Salt Models: ET-1 overexpression in DOCA-salt rats correlates with severe vascular hypertrophy, contrasting with spontaneously hypertensive rats (SHR), where ET-1 levels remain normal .
  • Hormonal Interactions : Medroxyprogesterone acetate (MPA) counteracts estradiol’s suppression of ET-1, suggesting hormonal modulation of ET-1’s vascular effects .
  • Therapeutic Potential: While ET-1 Acetate is a research tool, antagonists like SB209670 show efficacy in reducing hypertension and vascular remodeling .

Preparation Methods

Biosynthetic Preparation of Endothelin-1

Gene Expression and PreproET-1 Synthesis

The biosynthesis of ET-1 begins with transcription of the edn1 gene, yielding a 2.8-kb mRNA that encodes preproET-1, a 212-amino acid precursor. Signal peptidase cleaves the 17-amino acid N-terminal signal peptide, generating proET-1. This step occurs in the endoplasmic reticulum, targeting the peptide for secretory pathways.

Proteolytic Processing to Big ET-1

ProET-1 undergoes cleavage by furin-like proprotein convertases at two dibasic amino acid motifs (Arg52-Ser53 and Arg92-Tyr93), producing the 38-amino acid big ET-1. Mutagenesis studies confirm that substitution of Arg52 or Arg92 disrupts processing, underscoring the necessity of furin-mediated cleavage.

Conversion to Mature ET-1 by Endothelin-Converting Enzyme

Big ET-1 is hydrolyzed by endothelin-converting enzyme-1 (ECE-1) at the Trp73-Val74 bond to release active ET-1. In vitro assays demonstrate that ECE-1 activity is pH-dependent, with optimal cleavage occurring at pH 6.8–7.2.

Acetate Salt Formation

Post-purification, ET-1 is lyophilized in the presence of acetic acid to form the acetate salt. The Abcam ET-1 ELISA protocol specifies reconstitution in assay buffer containing 0.05 M ammonium bicarbonate and acetic acid (80:20 v/v), facilitating salt formation.

Solid-Phase Chemical Synthesis of Endothelin-1 Acetate

Boc-Based Solid-Phase Peptide Synthesis

ET-1 acetate is synthesized via Boc (tert-butyloxycarbonyl) chemistry on a semiautomatic synthesizer. A Boc-Trp(For)-aminoacyl-resin serves as the solid support, with sequential couplings using benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate (BOP) and diisopropylethylamine.

Table 1: Key Reagents for Solid-Phase Synthesis
Reagent Role Concentration/Amount
Boc-protected amino acids Building blocks 5 eq per coupling
BOP Coupling reagent 5 eq
HF Resin cleavage 10 mL/g resin
Acetic acid Solvent for cyclization 80% (v/v)

Disulfide Bridge Formation

Oxidation of Cys3-Cys11 and Cys1-Cys15 is achieved via iodine (50 eq) in 80% acetic acid, yielding the bicyclic structure. Reaction completion is confirmed by matrix-assisted laser desorption/ionization time-of-flight (MALDI-TOF) mass spectrometry.

Purification via Preparative HPLC

Crude ET-1 is purified using a Phenomenex Jupiter C18 column (300 Å, 15 μm) with a linear gradient of 0.05% NH4OH to 40% acetonitrile over 2 hours. The acetate counterion is introduced during lyophilization by dissolving the peptide in acetic acid prior to freeze-drying.

Analytical and Purification Methodologies

Reverse-Phase HPLC Conditions

ET-1 acetate purity is assessed using a Waters PrepLC500A system with the following parameters:

Table 2: Optimized HPLC Parameters
Parameter Condition
Column Phenomenex Jupiter C18
Gradient 0–40% acetonitrile in 0.1% TFA
Flow rate 1.0 mL/min
Detection UV at 229 nm

Mass Spectrometry Validation

MALDI-TOF analysis confirms the molecular mass of ET-1 acetate (2492.9 Da) with <1% deviation. Post-translational modifications, such as deamidation or oxidation, are detectable at 0.1 μg sensitivity.

ELISA Quantification

Commercial kits (e.g., Abcam ab133030) quantify ET-1 acetate in biological matrices with a detection limit of 0.1 pg/mL. Sample pretreatment with 20% acetic acid and C18 Sep-Pak extraction minimizes matrix interference.

Comparative Analysis of Preparation Methods

Yield and Purity

Biosynthetic methods yield 0.5–1.0 mg/L of ET-1 from endothelial cell cultures, whereas chemical synthesis achieves 10–15% overall yield (25–35 mg per 0.1 mmol resin). HPLC purity exceeds 98% in both approaches.

Scalability and Cost

Chemical synthesis is cost-prohibitive for large-scale production (>$10,000/g) due to Boc amino acid expenses. In contrast, recombinant expression in HEK293 cells reduces costs to $500–$1,000/g but requires endotoxin removal steps.

Q & A

Q. What experimental models are recommended for studying the role of Endothelin-1 (ET-1) in vascular pathologies?

  • Methodological Answer: In vivo models, such as arsenic-exposed rats, are effective for measuring systemic effects like increased portal pressure and venous ET-1 levels via ELISA. For in vitro studies, isolate human B lymphocytes or monocyte-derived macrophages and stimulate them with lipopolysaccharide (LPS) or interferon-γ (IFN-γ) to assess ET-1 secretion. Ensure cell-specific responses are validated using immunohistochemical staining .

Q. How can researchers quantify Endothelin-1 levels in biological samples?

  • Methodological Answer: Use enzyme-linked immunosorbent assays (ELISA) to measure ET-1 concentrations in serum, plasma, or cell culture supernatants. For in vitro stimulation, incubate immune cells (e.g., B cells, macrophages) with LPS (10 µg/mL) or IFN-γ (100 U/mL) for 24–48 hours, followed by centrifugation to collect supernatants for analysis. Include negative controls (unstimulated cells) to baseline ET-1 production .

Q. What biomarkers are critical for assessing endothelial dysfunction involving ET-1 in clinical research?

  • Methodological Answer: Serum ET-1 levels are a primary biomarker, particularly in pediatric and adolescent populations. Combine this with functional assays, such as vascular reactivity tests, to correlate ET-1 concentrations with clinical severity in socially significant diseases (e.g., hypertension, diabetes). Use literature reviews (Web of Science, Scopus) to contextualize findings .

Advanced Research Questions

Q. How should researchers design experiments to study ET-1 receptor antagonism in human vascular tissues?

  • Methodological Answer: Use paired arterial and venous rings from the same donor to ensure consistency. Construct concentration-response curves using cumulative half-log increments of ET-1 (0.01–1000 nM) and antagonists like BQ123 (ETA receptor blocker, 0.03–3 µM). Pre-incubate tissues with inhibitors (e.g., L-NMMA for nitric oxide synthase) for 30–60 minutes. Analyze data using Hill plots to calculate pD2 (-logEC50) and compare agonist potency .

Q. How can contradictions between in vivo and in vitro ET-1 production under arsenic exposure be resolved?

  • Methodological Answer: In vivo arsenic exposure elevates ET-1 via indirect mechanisms (e.g., oxidative stress), whereas in vitro arsenic may not directly stimulate immune cells. To reconcile this, combine in vivo models with ex vivo splenic cell cultures exposed to arsenic, and compare results to LPS/IFN-γ-stimulated cells. Use RNA sequencing to identify arsenic-induced signaling pathways that modulate ET-1 transcription .

Q. What methodologies are used to analyze dose-dependent interactions between ET-1 and inhibitors like Atrial Natriuretic Peptide (ANP)?

  • Methodological Answer: Perform dose-response experiments using ANP (1–100 nM) co-administered with ET-1 in vascular smooth muscle cells or isolated vessels. Measure ET-1 secretion via ELISA and tension changes using myography. Apply nonlinear regression models (e.g., GraphPad Prism) to calculate inhibitory concentration (IC50) and assess competitive antagonism. Validate findings with knockout models or siRNA targeting ET-1 receptors .

Q. How can researchers ensure reproducibility in ET-1 studies across different cell types and species?

  • Methodological Answer: Standardize protocols for cell isolation (e.g., FACS sorting for B cells, adherence protocols for macrophages) and species-specific ET-1 analogs. For cross-species comparisons, use phylogenetic alignment of ET-1 sequences and validate receptor binding affinities. Report detailed methods for chemical preparation (e.g., endothelin-1 dissolved in 0.1 M ammonium acetate) to minimize batch variability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.